N-(5-(2,5-dichlorophényl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

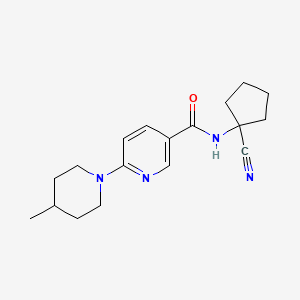

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C17H11Cl2N3O2 and its molecular weight is 360.19. The purity is usually 95%.

BenchChem offers high-quality N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potentiel anti-inflammatoire

Ce composé s'est avéré posséder un potentiel anti-inflammatoire significatif . La plupart des composés testés ont atténué de manière significative l'activation de NF-κB induite par le lipopolysaccharide et étaient plus puissants que l'acide cinnamique parental . Ce composé a démontré l'effet inhibiteur le plus élevé sur le facteur de transcription NF-κB à la concentration de 2 µM et a montré une efficacité similaire à celle du médicament de référence la prednisone .

Activité inhibitrice de l'α-glucosidase

Le composé a été synthétisé et testé pour son activité inhibitrice de l'α-glucosidase . L'activité inhibitrice de l'α-glucosidase dépendait fortement de leur structure, les groupes électroattracteurs sur le cycle aromatique cinnamoyle entraînant une augmentation de l'activité inhibitrice . Selon les résultats des essais in vitro, ce composé possède la meilleure activité inhibitrice de l'α-glucosidase .

Candidat médicament potentiel

Les nouveaux cinnamamides synthétisés ont montré des caractéristiques physicochimiques et pharmacocinétiques acceptables avec une faible toxicité, indiquant leur utilisation potentielle comme candidats médicaments . Des études d'amarrage moléculaire du composé ont révélé qu'il interagissait avec His626 et deux résidus catalytiques de l'α-glucosidase, à savoir Asp469 et Asp568 .

Efficacité antimicrobienne

Une série de seize N-arylcinnamanilides substitués sur le cycle, dont ce composé, ont été précédemment décrits comme étant hautement efficaces sur le plan antimicrobien contre un large spectre de bactéries et de champignons .

Inhibition du facteur de transcription NF-κB

Ce composé a démontré l'effet inhibiteur le plus élevé sur le facteur de transcription NF-κB à la concentration de 2 µM .

Niveau réduit de TNF-α

Plusieurs composés, dont celui-ci, ont également réduit le niveau de TNF-α .

Mécanisme D'action

Target of Action

The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” belongs to the class of cinnamamides . Cinnamamides are known to have α-glucosidase inhibitory activity . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood sugar levels, which is beneficial for conditions like diabetes .

Biochemical Pathways

By inhibiting α-glucosidase, “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” could potentially affect the carbohydrate metabolism pathway, slowing down the breakdown of carbohydrates and reducing the rise in blood sugar levels after a meal .

Pharmacokinetics

Cinnamamides generally have acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .

Result of Action

By inhibiting α-glucosidase, it could potentially help manage blood sugar levels .

Analyse Biochimique

Biochemical Properties

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as α-glucosidase . The interaction between N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide and α-glucosidase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the catalytic residues. This inhibition can modulate the metabolic flux and affect the overall metabolic balance within the cell.

Cellular Effects

The effects of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the cell cycle and apoptosis . Additionally, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the binding of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide to α-glucosidase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function.

Dosage Effects in Animal Models

The effects of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects by modulating metabolic pathways and improving metabolic balance . At high doses, it can cause toxic or adverse effects, such as liver and kidney damage, due to the accumulation of toxic metabolites. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit α-glucosidase, thereby affecting carbohydrate metabolism . Additionally, it can influence the activity of other metabolic enzymes, leading to changes in metabolic flux and the levels of key metabolites. The interaction of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide with these enzymes involves binding to their active sites and modulating their catalytic activity.

Transport and Distribution

The transport and distribution of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide plays a crucial role in its biochemical activity. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be directed to the mitochondria, where it affects cellular metabolism and energy production.

Propriétés

IUPAC Name |

(E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O2/c18-12-7-8-14(19)13(10-12)16-21-22-17(24-16)20-15(23)9-6-11-4-2-1-3-5-11/h1-10H,(H,20,22,23)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPJHUZJONVCNQ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2557015.png)

![2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2557018.png)

![2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2557023.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)